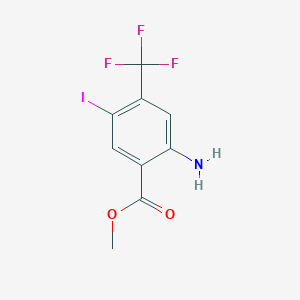

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3INO2/c1-16-8(15)4-2-6(13)5(3-7(4)14)9(10,11)12/h2-3H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCBGAMVQYUDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700956 | |

| Record name | Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872624-52-7 | |

| Record name | Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, a key building block in contemporary medicinal chemistry. The document details a robust and scalable synthetic route, commencing from commercially available 2-amino-4-(trifluoromethyl)benzoic acid. Each synthetic step is accompanied by a thorough discussion of the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering practical insights to facilitate the efficient and reliable production of this versatile intermediate.

Introduction: The Significance of a Fluorinated Anthranilate

This compound is a highly functionalized aromatic compound that has garnered significant interest in the pharmaceutical industry. Its strategic substitution pattern, featuring an amino group, an iodine atom, and a trifluoromethyl group, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules.[1] The presence of the trifluoromethyl moiety often enhances the metabolic stability and bioavailability of drug candidates, while the amino and iodo groups provide orthogonal handles for subsequent chemical modifications, such as cross-coupling reactions.[1] This intermediate is particularly prominent in the development of kinase inhibitors and other targeted therapies.[1]

This guide will delineate a reliable two-step synthesis of the title compound, beginning with the esterification of 2-amino-4-(trifluoromethyl)benzoic acid, followed by a regioselective iodination of the resulting methyl ester.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound identifies Methyl 2-amino-4-(trifluoromethyl)benzoate as the immediate precursor. The key transformation is the regioselective introduction of an iodine atom at the C5 position of the benzene ring. The starting material for this precursor is the commercially available 2-amino-4-(trifluoromethyl)benzoic acid.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate

The initial step involves the esterification of 2-amino-4-(trifluoromethyl)benzoic acid. A classic Fischer esterification using methanol in the presence of a catalytic amount of strong acid is a reliable and scalable method.

Reaction Scheme:

Caption: Esterification of the starting material.

Experimental Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-(trifluoromethyl)benzoic acid (20.5 g, 100 mmol).

-

Add methanol (250 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) with stirring.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to afford Methyl 2-amino-4-(trifluoromethyl)benzoate as a white to off-white solid.

Expected Yield and Characterization:

| Parameter | Value |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₈F₃NO₂ |

| Molecular Weight | 219.16 g/mol |

Step 2: Synthesis of this compound

The second and final step is the regioselective iodination of Methyl 2-amino-4-(trifluoromethyl)benzoate. The electron-donating amino group activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. In this case, the position para to the amino group (C5) is sterically accessible and electronically favored for iodination. Iodine monochloride (ICl) is an effective and commercially available iodinating agent for this transformation.

Reaction Scheme:

Caption: Regioselective iodination of the intermediate.

Experimental Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 2-amino-4-(trifluoromethyl)benzoate (10.95 g, 50 mmol) in glacial acetic acid (100 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of iodine monochloride (9.74 g, 60 mmol) in glacial acetic acid (50 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a beaker containing 500 mL of ice-water with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Add a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine monochloride (the brown color will disappear).

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with water.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound as a crystalline solid.

Expected Yield and Characterization:

| Parameter | Value |

| Typical Yield | 80-90% |

| Appearance | Crystalline solid |

| Molecular Formula | C₉H₇F₃INO₂ |

| Molecular Weight | 345.06 g/mol |

| CAS Number | 872624-52-7[2][3][4] |

Mechanistic Insights: The Rationale Behind Experimental Choices

The success of this synthetic sequence hinges on the understanding and control of the electronic and steric effects of the substituents on the aromatic ring.

-

Esterification: The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.

-

Iodination: The regioselectivity of the iodination is governed by the powerful activating and ortho-, para-directing effect of the amino group. The trifluoromethyl group at C4 is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the activating effect of the amino group at C2 is dominant. The iodine electrophile (from ICl) will preferentially attack the positions ortho and para to the amino group. The C6 position is sterically hindered by the adjacent ester group, leaving the C5 position (para to the amino group) as the most favorable site for substitution. Acetic acid is an excellent solvent for this reaction as it is polar enough to dissolve the reactants and is unreactive towards the iodinating agent.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The protocols are designed to be scalable and utilize readily available reagents and standard laboratory techniques.

References

An In-depth Technical Guide to Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate: A Keystone Building Block in Modern Drug Discovery

Introduction: Unpacking a Multifunctional Synthetic Intermediate

In the landscape of modern medicinal chemistry and pharmaceutical development, success is often dictated by the strategic design and efficient synthesis of complex molecular architectures. Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, a highly functionalized aromatic compound, has emerged as a pivotal intermediate for researchers and drug development professionals. Its unique substitution pattern—featuring an amine, an iodo group, a trifluoromethyl moiety, and a methyl ester—provides a versatile platform for rapid diversification and the construction of novel bioactive molecules.[1][2]

This guide offers an in-depth exploration of the core chemical properties, reactivity, and strategic applications of this compound. It is designed to provide researchers and scientists with the technical accuracy and field-proven insights necessary to effectively leverage this building block in their synthetic endeavors, particularly in the development of kinase inhibitors and other targeted therapeutics.[2]

Core Chemical Identity and Physicochemical Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. This section details the essential identifiers and physical characteristics of this compound.

Identification and Structural Representation

-

Chemical Name: this compound[3]

-

CAS Number: 872624-52-7[3]

-

Molecular Formula: C₉H₇F₃INO₂[3]

-

Molecular Weight: 345.06 g/mol [3]

The molecule's structure is a strategic arrangement of functional groups on a benzene ring, each contributing to its unique reactivity profile.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

While experimental data for some physical properties are not widely published, predictive models and supplier data provide valuable insights. These properties are critical for determining appropriate reaction solvents, purification methods, and storage conditions.

| Property | Value / Description | Source |

| Appearance | Solid (Form not specified) | Inferred from related compounds |

| Melting Point | Not available (N/A) | [1] |

| Boiling Point | 347.4 ± 42.0 °C (Predicted) | [1] |

| Density | 1.863 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 0.72 ± 0.10 (Predicted, for the amine) | [1] |

| Storage | 2–8 °C, under inert gas (Nitrogen or Argon) | [1][2] |

| Solubility | Soluble in common organic solvents such as Methanol, DMSO, and DMF. | Inferred from similar structures |

Spectroscopic Signature: A Theoretical Analysis

Expected NMR Spectral Features:

-

¹H NMR:

-

Aromatic Protons: Two singlets are expected in the aromatic region (approx. 6.5-8.0 ppm). The proton at C6 (adjacent to the amino group) would appear more upfield, while the proton at C3 ( deshielded by the ester and trifluoromethyl group) would appear more downfield.

-

Amine Protons (-NH₂): A broad singlet, typically in the range of 4.0-6.0 ppm, whose chemical shift is highly dependent on solvent and concentration.

-

Methyl Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm, corresponding to the three protons of the methyl ester.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal in the downfield region, approximately 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the trifluoromethyl group (C4) would appear as a quartet due to C-F coupling. The carbon attached to iodine (C5) would be significantly downfield. The carbon attached to the amino group (C2) would be shielded relative to the others.

-

Trifluoromethyl Carbon (-CF₃): A prominent quartet in the region of 120-130 ppm with a large C-F coupling constant (¹JCF > 250 Hz).

-

Methyl Carbon (-OCH₃): A signal around 50-55 ppm.

-

-

¹⁹F NMR:

-

A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group, typically observed around -60 to -65 ppm relative to CFCl₃.

-

Synthesis and Reactivity: The Chemist's Toolkit

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.

Representative Synthetic Pathway

The most logical and common route to this compound involves the direct iodination of its precursor, Methyl 2-amino-4-(trifluoromethyl)benzoate. This transformation is typically achieved using an electrophilic iodine source.

The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the trifluoromethyl group, iodination occurs regioselectively at the open ortho position (C5).

The Logic of Reactivity: A Multi-Handle Building Block

The power of this molecule lies in its capacity for sequential, orthogonal reactions. The differential reactivity of the iodo and amino groups is the key to its strategic use.

-

C-I Bond Reactivity (The Primary Handle): The aryl-iodide bond is highly susceptible to palladium-catalyzed cross-coupling reactions. This is the most common first step for derivatization.

-

Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by reacting with boronic acids or esters to introduce new aryl or heteroaryl groups.

-

Sonogashira Coupling: Forms C-C bonds with terminal alkynes.

-

Heck Coupling: Reacts with alkenes to form substituted olefins.

-

Buchwald-Hartwig Amination: Can be used to form C-N bonds, though the existing amino group often requires protection first.

-

-

N-H Bond Reactivity (The Secondary Handle): The primary amino group can be functionalized through various reactions, typically after the C-I bond has been utilized.

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones.

-

Cyclization Reactions: The amino group and the adjacent ester can participate in cyclization reactions to form heterocyclic systems, such as quinazolinones, after initial C-C bond formation at the C5 position.

-

The trifluoromethyl group is generally unreactive under common synthetic conditions and serves to modulate the electronic and pharmacological properties of the final molecule, often enhancing metabolic stability and binding affinity.[2]

Strategic Applications in Drug Discovery

This building block is predominantly used as a key intermediate in the synthesis of pharmaceuticals.[2] Its structure is frequently found in the core of molecules designed as kinase inhibitors, which are a major class of cancer therapeutics.

The typical synthetic strategy involves:

-

Core Scaffolding: Utilizing the iodo group for a Suzuki coupling to install a key aryl or heteroaryl moiety.

-

Heterocycle Formation: Subsequent manipulation of the amino and ester groups to construct a fused heterocyclic system, a common feature in many kinase inhibitors.

This approach allows for the rapid generation of a library of diverse compounds by simply changing the coupling partner in the initial step, facilitating the exploration of structure-activity relationships (SAR).

Safety and Handling: A Self-Validating Protocol

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following information is synthesized from supplier Safety Data Sheets (SDS) for the target compound and its close analogs.[4]

Hazard Identification

Based on data for structurally related compounds, this compound should be handled as a hazardous substance.[5][6]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol involves assuming the material is hazardous and employing engineering controls and PPE accordingly.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved dust respirator should be used.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C under an inert atmosphere.[1][2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Exemplar Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of this reagent, the following section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Objective: To synthesize Methyl 2-amino-5-(4-methoxyphenyl)-4-(trifluoromethyl)benzoate.

Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (345 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 0.05 equiv).

-

Solvent Addition: Via syringe, add 8 mL of 1,4-dioxane and 2 mL of deionized water.

-

Degassing: Bubble argon through the stirred solution for 15 minutes to thoroughly degas the solvent mixture.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 6-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with 20 mL of water and transfer to a separatory funnel. Extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired product.

Conclusion

This compound is more than a mere chemical; it is a testament to the power of strategic molecular design. Its densely packed, orthogonally reactive functional groups provide a robust and flexible platform for synthetic chemists. By understanding its fundamental properties, reactivity, and safety considerations, researchers in drug discovery and materials science can confidently employ this building block to accelerate their projects and unlock novel chemical space. Its proven value in constructing complex heterocyclic scaffolds ensures its continued relevance as a high-impact intermediate in the pursuit of new therapeutic agents.

References

1H NMR spectrum of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Decoding Molecular Architecture with Precision

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for mapping molecular structures with atomic-level resolution. This guide provides a comprehensive technical analysis of the ¹H NMR spectrum of this compound, a polysubstituted aromatic compound with functionalities pertinent to medicinal chemistry. Our approach moves beyond a mere recitation of data, delving into the causal relationships between molecular structure and spectral appearance. We will explore the theoretical underpinnings of the expected spectrum, provide a robust experimental protocol for its acquisition, and offer a detailed interpretation of the anticipated results. This document is designed to serve as a practical resource for researchers, enabling them to confidently acquire and interpret NMR data for similarly complex molecules.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of this compound presents a fascinating case study in the interplay of electronic and steric effects on proton chemical shifts and coupling patterns. A thorough understanding of these influences allows for a confident prediction of the ¹H NMR spectrum.

Molecular Structure and Proton Environments

The molecule possesses a 1,2,4,5-tetrasubstituted benzene ring. Due to this substitution pattern, there are two distinct aromatic proton environments, which we will label as H-3 and H-6. Additionally, we have the protons of the methyl ester (CH₃) and the amine (NH₂) groups.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound with key protons labeled.

Influence of Substituents on Aromatic Chemical Shifts

The chemical shifts of the aromatic protons (H-3 and H-6) are determined by the cumulative electronic effects of the four substituents.

-

Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance, which increases electron density at the ortho and para positions, causing an upfield (shielding) shift.[1][2][3]

-

Methyl Ester (-COOCH₃): This is an electron-withdrawing group (EWG) through both induction and resonance, leading to a downfield (deshielding) shift, particularly for ortho and para protons.[4]

-

Trifluoromethyl Group (-CF₃): This is a very strong EWG due to the high electronegativity of the fluorine atoms, causing significant deshielding.[5][6][7][8]

-

Iodine (-I): While iodine is electronegative, its effect on proton chemical shifts is more complex. It can be weakly deactivating through induction but also has a "heavy atom effect" that can lead to shielding.[9][10][11]

Predicted Chemical Shifts:

-

H-3: This proton is ortho to the strongly electron-donating amino group and meta to the electron-withdrawing trifluoromethyl and ester groups. The powerful shielding effect of the amino group is expected to dominate, placing this proton at a relatively upfield position for an aromatic proton.

-

H-6: This proton is ortho to the electron-withdrawing ester group and meta to the strongly electron-withdrawing trifluoromethyl group and the iodine atom. The combined deshielding effects of the ester and trifluoromethyl groups will shift this proton significantly downfield.

Protons on Substituents

-

Methyl Protons (-OCH₃): The protons of the methyl ester will appear as a singlet, typically in the range of 3.5-4.0 ppm, deshielded by the adjacent oxygen atom.

-

Amine Protons (-NH₂): The protons of the primary aromatic amine will appear as a broad singlet.[2][3][12] Their chemical shift can vary significantly depending on the solvent, concentration, and temperature, but for aromatic amines, it is often observed in the 3-5 ppm range.[2]

Spin-Spin Coupling

In aromatic systems, coupling is observed between non-equivalent protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the protons.

-

Ortho coupling (³J): Occurs between protons on adjacent carbons (3 bonds apart) and is typically in the range of 7-10 Hz.[13]

-

Meta coupling (⁴J): Occurs between protons separated by two carbons (4 bonds apart) and is much smaller, typically 2-3 Hz.[13][14]

-

Para coupling (⁵J): Occurs between protons on opposite sides of the ring (5 bonds apart) and is usually less than 1 Hz, often not resolved.

In our target molecule, H-3 and H-6 are meta to each other. Therefore, we expect to see a small meta-coupling between them, resulting in each signal appearing as a doublet.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of this compound and acquiring its ¹H NMR spectrum.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the solid compound.[15]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules.[16][17]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[18][19]

-

Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to prevent shimming issues.[15][19]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[15]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.[19]

NMR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Insert the sample into the NMR spectrometer.[20]

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[20]

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment.[20][21][22]

-

Pulse Angle: A 30-45° pulse is generally recommended for routine spectra to balance signal intensity and relaxation times.[20]

-

Acquisition Time: Typically 2-4 seconds.[20]

-

Relaxation Delay: A 1-2 second delay between scans.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

Data Acquisition: Initiate the data acquisition.

-

Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Predicted Data and Interpretation

Based on the theoretical principles discussed, the following is a summary of the expected ¹H NMR data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 8.0 - 8.2 | d | ~ 2-3 | 1H |

| H-3 | ~ 6.8 - 7.0 | d | ~ 2-3 | 1H |

| -NH₂ | ~ 4.0 - 5.0 | br s | - | 2H |

| -OCH₃ | ~ 3.9 | s | - | 3H |

Diagram: Predicted ¹H NMR Spectrum Workflow

Caption: Workflow for predicting and analyzing the ¹H NMR spectrum.

Analysis of the Aromatic Region

The aromatic region is expected to show two doublets, each integrating to one proton. The downfield doublet corresponds to H-6, which is deshielded by the adjacent ester and the meta trifluoromethyl group. The upfield doublet corresponds to H-3, which is shielded by the ortho amino group. The small coupling constant for both doublets is indicative of a meta-relationship between these two protons.

Analysis of the Aliphatic and Amine Regions

The spectrum will also feature two singlets. A sharp singlet around 3.9 ppm with an integration of 3H is characteristic of the methyl ester protons. A broad singlet, likely in the 4.0-5.0 ppm range and integrating to 2H, is assigned to the amine protons. The broadness of the amine signal is due to quadrupole broadening from the nitrogen nucleus and potential chemical exchange with trace amounts of water in the solvent.

Conclusion: A Validated Approach to Structural Elucidation

This guide has provided a comprehensive framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum of this compound. By systematically evaluating the electronic effects of each substituent and applying the principles of spin-spin coupling, a detailed and accurate prediction of the spectrum can be achieved. The provided experimental protocol ensures the acquisition of high-quality data, which is essential for confident structural assignment. This self-validating system, where theoretical prediction is confirmed by experimental data, is the cornerstone of reliable chemical analysis. The methodologies and insights presented herein are broadly applicable to a wide range of complex organic molecules, empowering researchers in their drug discovery and development endeavors.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 4. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR [m.chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. NMR study on the structure and stability of 4-substituted aromatic iodosyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Iodobenzene(591-50-4) 1H NMR [m.chemicalbook.com]

- 12. Video: NMR Spectroscopy Of Amines [jove.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. depts.washington.edu [depts.washington.edu]

- 18. organomation.com [organomation.com]

- 19. How to make an NMR sample [chem.ch.huji.ac.il]

- 20. books.rsc.org [books.rsc.org]

- 21. 2.4.2. Acquisition and Processing of 1H NMR Data [bio-protocol.org]

- 22. lsom.uthscsa.edu [lsom.uthscsa.edu]

An In-depth Technical Guide to Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

CAS Number: 872624-52-7

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, a key building block in contemporary medicinal chemistry. Its strategic importance lies in its trifluoromethylated and iodinated anthranilate scaffold, which serves as a versatile platform for the synthesis of complex heterocyclic systems, most notably in the development of targeted kinase inhibitors for oncology. This document details the synthesis, physicochemical properties, reaction mechanisms, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. All protocols and claims are substantiated with authoritative references to ensure scientific integrity.

Introduction: Strategic Importance in Drug Discovery

This compound has emerged as a critical intermediate in the synthesis of high-value pharmaceutical agents.[1] The convergence of three key structural motifs within a single, readily functionalized molecule underpins its utility:

-

The Anthranilate Core: The 2-amino benzoate structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds.

-

The Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1]

-

The Iodo Group (-I): The iodine atom at the 5-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1]

This unique combination of features makes this compound an ideal starting material for the construction of diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized cancer therapy.[2][3] This compound is particularly relevant in the synthesis of inhibitors for the BRAF kinase, a key player in the MAPK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers.[2][4][5][6]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the electrophilic iodination of its precursor, Methyl 2-amino-4-(trifluoromethyl)benzoate.

Reaction Scheme

References

- 1. This compound [myskinrecipes.com]

- 2. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Significance of BRAF Kinase Inhibitors for Melanoma Treatment: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Basis of BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring an amine, a halogen, a trifluoromethyl group, and a methyl ester, makes it a versatile synthetic building block. It serves as a key intermediate in the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other bioactive molecules[1]. The presence of both an amino group and an iodine atom allows for selective and sequential functionalization through well-established cross-coupling methodologies, such as Buchwald-Hartwig amination and Suzuki-Miyaura reactions[1]. Furthermore, the trifluoromethyl group is a well-recognized bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of lead compounds[1].

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical properties of this compound. Beyond a simple tabulation of data, this document details the causality behind experimental choices for property determination and presents robust, self-validating protocols for characterizing this and similar intermediates.

Chemical Identity and Core Physicochemical Parameters

The identity and purity of a synthetic intermediate are foundational to its successful use in subsequent research and development. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 872624-52-7 | [1][2][3][4] |

| Molecular Formula | C₉H₇F₃INO₂ | [1][3] |

| Molecular Weight | 345.06 g/mol | [1][3] |

| Canonical SMILES | COC(=O)C1=C(C=C(C(=C1)I)C(F)(F)F)N | |

| InChI Key | WITOZYAQTJCMOW-UHFFFAOYSA-N | [5] |

The molecule's structure dictates its physical behavior. The electron-withdrawing nature of the trifluoromethyl and iodo groups influences the electron density of the aromatic ring and the basicity of the aniline amine. The methyl ester provides a site for potential hydrolysis, while the overall structure suggests a crystalline solid nature at ambient temperature.

Macroscopic and Thermal Properties

Appearance and Thermal Stability

While specific data is not universally published, analogous compounds are typically white to light yellow crystalline solids[6]. The compound should be stored in a cool (2-8°C), dry, and dark environment to prevent potential degradation, such as oxidation of the amino group or hydrolysis of the ester moiety[1].

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity substance. While a literature value is not consistently reported, its determination is straightforward.

Expert Insight: Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus. DSC provides a quantitative thermodynamic profile, yielding not only the onset and peak melting temperatures but also the enthalpy of fusion (ΔHfus). The shape of the melting endotherm can offer valuable insights into the sample's purity; impurities often lead to a broadened and depressed melting peak.

Protocol: Melting Point Determination by DSC

-

Calibration: Calibrate the DSC instrument using a high-purity indium standard (Tₘ = 156.6 °C).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Experimental Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: Determine the onset temperature, peak temperature, and enthalpy of fusion from the resulting thermogram. The onset temperature is typically reported as the melting point.

Solubility Profile

Solubility is a paramount property in drug development, influencing formulation, bioavailability, and reaction conditions. Based on its structure, the compound is expected to have low solubility in aqueous media and higher solubility in common organic solvents.

Expert Insight: When assessing solubility for biological applications, it is crucial to use physiologically relevant buffers (e.g., PBS at pH 7.4). The amino group has a pKa that may result in partial protonation at this pH, influencing its solubility. For synthetic applications, solubility in solvents like DMSO, DMF, and various alcohols is more relevant.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Solvent Selection: Choose a panel of relevant solvents (e.g., water, PBS pH 7.4, ethanol, DMSO, acetonitrile).

-

Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a glass vial. The excess solid ensures that saturation is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for unequivocally confirming the chemical structure and assessing the purity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expected Spectral Features:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.5 - 8.0 | Singlet | Aromatic C-H proton |

| 6.5 - 7.0 | Singlet | Aromatic C-H proton | |

| 4.5 - 5.5 | Broad Singlet | -NH₂ protons | |

| ~3.9 | Singlet | -OCH₃ protons | |

| ¹³C | 165 - 170 | Singlet | Ester Carbonyl (C=O) |

| 110 - 150 | Multiple Signals | Aromatic carbons | |

| ~124 (q) | Quartet (J ≈ 270 Hz) | -CF₃ carbon | |

| ~52 | Singlet | -OCH₃ carbon | |

| ¹⁹F | -60 to -65 | Singlet | -CF₃ fluorines |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR: Acquire a standard proton spectrum. The broadness of the -NH₂ signal can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The quartet for the -CF₃ carbon is a key diagnostic signal.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A single sharp peak is expected, confirming the presence of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~1700 | C=O Stretch | Ester Carbonyl |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1300 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1250 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight, serving as a final confirmation of the compound's identity.

Expert Insight: High-resolution mass spectrometry (HRMS) is essential. It can confirm the molecular formula by providing a mass measurement with less than 5 ppm error. The isotopic pattern is also a critical diagnostic tool. Iodine is monoisotopic (¹²⁷I), which simplifies the pattern, but the presence of ¹³C will result in a small M+1 peak.

Protocol: Analysis by ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary species observed will be the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight plus the mass of a proton.

-

Data Analysis: Verify that the measured m/z of the most abundant ion matches the calculated exact mass of the [M+H]⁺ species (C₉H₈F₃INO₂⁺).

Integrated Workflow for Physicochemical Profiling

A logical and efficient workflow is critical in a research setting to ensure data quality and integrity. The following diagram outlines a standard workflow for the complete physicochemical characterization of a newly synthesized batch of this compound.

Caption: Workflow for physicochemical characterization.

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its specific physical properties. Accurate and comprehensive characterization, as outlined in this guide, is not merely an academic exercise. It is a prerequisite for reproducible synthetic success, reliable biological screening, and the overall advancement of drug discovery and development programs. By employing robust, well-validated methodologies, researchers can ensure the quality and integrity of their materials, paving the way for groundbreaking scientific innovation.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound CAS#: 872624-52-7 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - 楚肽生物科技 [apeptides.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 2-Amino-4-(trifluoromethyl)benzoate | 61500-87-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, a key intermediate in the development of various pharmacologically active molecules. The document outlines two primary, logically sound synthetic routes, starting from commercially available precursors. Each proposed pathway is detailed with step-by-step experimental protocols, mechanistic insights, and critical process parameters. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to confidently approach the synthesis of this and structurally related compounds.

Introduction

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an aminobenzoate core, a trifluoromethyl group, and an iodine atom, makes it a versatile building block for accessing complex molecular architectures. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the amino and iodo functionalities provide convenient handles for further chemical modifications, such as cross-coupling reactions. This guide will explore the most practical and efficient methods for its laboratory-scale synthesis.

Synthetic Strategy Overview

Two principal retrosynthetic pathways have been devised for the synthesis of this compound, both commencing from readily available starting materials.

Pathway 1 initiates with the commercially available 2-Amino-4-(trifluoromethyl)benzoic acid . This route leverages the existing amino group to direct the subsequent iodination, followed by a final esterification step.

Pathway 2 begins with 4-(Trifluoromethyl)benzoic acid , requiring a nitration, reduction, iodination, and final esterification to arrive at the target molecule.

The choice between these pathways may be influenced by the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Synthesis from 2-Amino-4-(trifluoromethyl)benzoic acid

This pathway is arguably the more direct route, capitalizing on the inherent reactivity of the starting material. The electron-donating amino group activates the aromatic ring, facilitating electrophilic iodination. The steric and electronic effects of the existing substituents are expected to direct the iodine to the desired 5-position.

Step 1: Iodination of 2-Amino-4-(trifluoromethyl)benzoic acid

The introduction of iodine onto the aromatic ring is a critical step. The use of molecular iodine in the presence of an oxidizing agent is a common and effective method for this transformation.

Protocol:

-

In a well-ventilated fume hood, dissolve 2-amino-4-(trifluoromethyl)benzoic acid in a suitable solvent such as acetic acid or methanol.

-

Add an equimolar amount of molecular iodine (I₂) to the solution.

-

Slowly add an oxidizing agent, such as hydrogen peroxide or nitric acid, to the reaction mixture.[1] The in-situ generation of a more electrophilic iodine species is crucial for the reaction to proceed.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

The product, 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, can be isolated by filtration or extraction.

Causality Behind Experimental Choices:

-

Solvent: Acetic acid or methanol are chosen for their ability to dissolve the starting material and their compatibility with the reaction conditions.

-

Oxidizing Agent: An oxidizing agent is necessary to convert molecular iodine into a more potent electrophilic iodinating species (e.g., I⁺). Hydrogen peroxide is often preferred as it is environmentally benign, with water being the only byproduct.[1]

Step 2: Esterification of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid

The final step is the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a classic and reliable method for this transformation.

Protocol:

-

Suspend 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux and maintain this temperature for several hours.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize the acid catalyst with a base, such as sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Causality Behind Experimental Choices:

-

Excess Methanol: Methanol serves as both the solvent and the reactant. Using it in excess drives the equilibrium towards the formation of the ester product.[2]

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Caption: Workflow for Pathway 1.

Pathway 2: Synthesis from 4-(Trifluoromethyl)benzoic acid

Step 1: Nitration of 4-(Trifluoromethyl)benzoic acid

The initial step is the introduction of a nitro group at the 2-position of the benzoic acid ring. The trifluoromethyl group is a meta-director, and the carboxylic acid is also a meta-director. Therefore, careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Protocol:

-

Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

-

Slowly add 4-(trifluoromethyl)benzoic acid to the cold nitrating mixture with constant stirring.

-

Allow the reaction to proceed at a low temperature, monitoring its progress by TLC.

-

Upon completion, pour the reaction mixture over ice and collect the precipitated product by filtration.

-

Wash the solid with cold water until the washings are neutral to obtain 2-nitro-4-(trifluoromethyl)benzoic acid.

Step 2: Reduction of 2-Nitro-4-(trifluoromethyl)benzoic acid

The nitro group is then reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.[3][4]

Protocol:

-

Dissolve 2-nitro-4-(trifluoromethyl)benzoic acid in a suitable solvent like ethanol or methanol.[3]

-

Add a catalytic amount of palladium on carbon (Pd/C).[3]

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (1-3 bar).[3][4]

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 2-amino-4-(trifluoromethyl)benzoic acid.[3]

Step 3 & 4: Iodination and Esterification

The subsequent iodination and esterification steps are carried out as described in Pathway 1.

References

The Trifluoromethyl Group's Strategic Impact on Benzoate Scaffolds: A Technical Guide to Advanced Applications

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group onto benzoate scaffolds imparts a unique and powerful set of physicochemical properties, driving significant advancements across diverse scientific disciplines. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and, most importantly, the potential applications of trifluoromethyl-substituted benzoates. We will delve into their critical role in medicinal chemistry, agrochemical innovation, and the development of high-performance materials, supported by detailed experimental insights and validated protocols.

The Physicochemical Powerhouse: Why the Trifluoromethyl Group Dominates

The trifluoromethyl group is more than a simple substituent; it is a strategic tool for molecular design. Its profound impact stems from a combination of unique electronic and steric properties.

-

High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, significantly influencing the electron distribution within the benzoate ring. This alters the acidity of the benzoic acid precursor and the reactivity of the entire molecule.

-

Enhanced Lipophilicity: The CF₃ group is highly lipophilic, a critical parameter in drug design.[1] This property can improve a molecule's ability to cross biological membranes, leading to better absorption, distribution, and ultimately, bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength makes the trifluoromethyl group resistant to metabolic degradation, particularly enzymatic oxidation.[1] This can lead to a longer in-vivo half-life for bioactive molecules.

-

Steric Influence: While similar in size to a chlorine atom, the CF₃ group has a distinct steric profile that can influence molecular conformation and binding interactions with biological targets.[1]

These properties can be finely tuned by the position of the trifluoromethyl group on the benzoate ring (ortho, meta, or para), leading to isomers with distinct characteristics.

| Property | Ortho-isomer | Meta-isomer | Para-isomer |

| pKa of Benzoic Acid Precursor | 3.77 | 3.66 | 3.73 |

| Melting Point (°C) of Benzoic Acid | 104-106 | 107-110 | 110-112 |

| ¹⁹F NMR Chemical Shift (ppm) of Methyl Ester | -60.2 | -63.5 | -62.8[2] |

| General Solubility | Generally lower | Moderate | Moderate |

Table 1: Comparative Physicochemical Properties of Trifluoromethylbenzoic Acid Isomers. The position of the CF₃ group significantly impacts the acidity (pKa) and physical properties of the corresponding benzoic acids and their derivatives.

Applications in Medicinal Chemistry: Engineering Superior Therapeutics

Trifluoromethyl-substituted benzoates are pivotal building blocks in modern drug discovery, primarily serving as key intermediates for active pharmaceutical ingredients (APIs).

Enhancing Potency and Selectivity in Kinase Inhibitors

Kinase inhibitors are a cornerstone of targeted cancer therapy. The introduction of a trifluoromethyl group can significantly enhance the binding affinity and selectivity of these inhibitors. For instance, trifluoromethyl-substituted benzamides, derived from their corresponding benzoates, have been investigated as potent protein kinase inhibitors.[3] The CF₃ group can engage in favorable interactions within the kinase binding pocket, leading to improved potency.

Diagram 1: Role of Trifluoromethyl-substituted Benzoates in Kinase Inhibitor Development.

A Novel Approach: Trifluoromethyl Benzoate as a Trifluoromethoxylation Reagent

In a departure from its role as a structural component, trifluoromethyl benzoate (TFBz) has been ingeniously developed as a shelf-stable and versatile reagent for trifluoromethoxylation.[4][5] This reaction is crucial for introducing the trifluoromethoxy (-OCF₃) group, another important fluorine-containing moiety in drug design. TFBz can be prepared from inexpensive starting materials and has demonstrated efficacy in the trifluoromethoxylation of arynes, alkyl halides, and in cross-coupling reactions.[4][5]

Agrochemical Innovations: Cultivating Crop Protection

The agrochemical industry leverages trifluoromethyl-substituted benzoates to develop next-generation herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

Herbicidal Activity

Trifluoromethyl-substituted phenyl and benzoate derivatives have shown significant herbicidal activity.[6] For example, 2-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of Fluopyram, a broad-spectrum fungicide and nematicide.[7] The trifluoromethyl group often enhances the compound's ability to inhibit target enzymes in weeds, leading to potent herbicidal effects. Structure-activity relationship (SAR) studies have indicated that trifluoromethyl substitution on the phenyl ring can lead to better herbicidal activity compared to other substituents like methoxy or methyl groups.[6]

Diagram 2: Pathway from Trifluoromethyl-substituted Benzoate to Herbicidal Action.

Advanced Materials Science: Building the Future with Fluorine

The unique properties imparted by the trifluoromethyl group make benzoates containing this moiety valuable building blocks for high-performance materials.

High-Performance Polymers

Trifluoromethyl-substituted benzoic acids and their esters are used as monomers in the synthesis of advanced polyamides and polyimides.[8][9] The incorporation of CF₃ groups into the polymer backbone can lead to:

-

Enhanced Thermal Stability: The strong C-F bonds contribute to the overall thermal resilience of the polymer.[9]

-

Improved Solubility: The CF₃ groups can disrupt polymer chain packing, leading to better solubility in organic solvents and improved processability.[8][9]

-

Lower Dielectric Constant: This is a highly desirable property for materials used in microelectronics and advanced coatings.[9]

-

Reduced Water Uptake: The hydrophobic nature of the CF₃ group makes the resulting polymers less susceptible to moisture.[9]

Liquid Crystals

The polarity and rod-like structure of certain trifluoromethyl-substituted benzoate derivatives make them suitable for applications in liquid crystal displays (LCDs). The trifluoromethyl group can influence the mesogenic properties, such as the clearing point and the dielectric anisotropy of the liquid crystal material.[10]

Experimental Protocols: A Practical Guide

Synthesis of Methyl 4-(Trifluoromethyl)benzoate via Fischer Esterification

This protocol details a standard laboratory procedure for the synthesis of a common trifluoromethyl-substituted benzoate ester.

Materials:

-

4-(Trifluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask, reflux condenser, separatory funnel, heating mantle, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Quenching: Slowly pour the reaction mixture into a beaker containing ice-water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 4-(trifluoromethyl)benzoate.

-

Purification: The crude product can be further purified by distillation under reduced pressure.

Diagram 3: Workflow for the Fischer Esterification of 4-(Trifluoromethyl)benzoic Acid.

Conclusion

Trifluoromethyl-substituted benzoates are a versatile and highly valuable class of compounds. The strategic placement of the trifluoromethyl group provides a powerful lever to manipulate molecular properties, leading to enhanced performance in a wide array of applications. From the development of life-saving pharmaceuticals and efficient agrochemicals to the creation of next-generation polymers and liquid crystals, the impact of these fluorinated building blocks is undeniable. As synthetic methodologies continue to advance, we can anticipate even more innovative applications of trifluoromethyl-substituted benzoates to emerge, further solidifying their importance in modern chemistry and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (CAS No. 872624-52-7). This highly functionalized aromatic compound has emerged as a critical intermediate in modern medicinal chemistry, most notably in the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Icenticaftor (QBW251). This guide will detail the strategic synthetic approach to this molecule, the causality behind the experimental choices, and its pivotal role in the development of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Anthranilates

The introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) group, into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. This compound is a prime example of a meticulously designed building block that leverages these principles. Its structure is a confluence of functionalities ripe for synthetic diversification:

-

An anthranilate core , providing a versatile scaffold.

-

A trifluoromethyl group , to impart favorable pharmacokinetic properties.

-

An iodo substituent , strategically positioned for cross-coupling reactions.

-

An amino group , which can be readily derivatized.

This unique combination of features makes it an invaluable precursor for the construction of complex heterocyclic systems, a common motif in contemporary drug discovery.

Discovery and Historical Context: A Journey intertwined with Drug Development

The history of this compound is not one of a standalone discovery but is intrinsically linked to its application as a key intermediate in pharmaceutical research. Its first notable appearance in the scientific literature is in the context of the discovery of Icenticaftor (QBW251), a novel treatment for cystic fibrosis and chronic obstructive pulmonary disease.

The development of Icenticaftor, detailed in a 2021 publication in the Journal of Medicinal Chemistry by researchers at Novartis, showcases the pivotal role of this iodo-anthranilate derivative.[1] The synthesis of a library of compounds to explore the structure-activity relationship (SAR) around a novel potentiator of the CFTR protein necessitated a reliable route to a diverse set of analogues. This compound proved to be the ideal starting point for introducing a variety of substituents at the 5-position through well-established cross-coupling chemistries.

Synthetic Elucidation: A Step-by-Step Protocol

The synthesis of this compound is a targeted, two-step process starting from a commercially available precursor.

Starting Material: Methyl 2-amino-4-(trifluoromethyl)benzoate

The synthetic journey commences with Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS No. 61500-87-6). This precursor already contains the desired anthranilate and trifluoromethyl moieties in the correct orientation.

Regioselective Iodination: The Critical Transformation

The key synthetic challenge lies in the regioselective introduction of an iodine atom at the 5-position of the benzene ring. The amino group is a strong activating and ortho-, para-directing group. Therefore, direct iodination could potentially lead to a mixture of products. The chosen methodology, however, leverages the electronic properties of the starting material to achieve high selectivity.

Experimental Protocol:

The following protocol is adapted from the synthetic procedures described in the supporting information of the "Discovery of Icenticaftor" publication.

Reaction: Iodination of Methyl 2-amino-4-(trifluoromethyl)benzoate

Reagents and Materials:

-

Methyl 2-amino-4-(trifluoromethyl)benzoate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (MeCN)

-

Stirring apparatus

-

Reaction vessel

-

Purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve Methyl 2-amino-4-(trifluoromethyl)benzoate in acetonitrile.

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) portion-wise at room temperature. The use of NIS is a common and effective method for the iodination of activated aromatic rings.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound as a pure solid.

Causality Behind Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is a mild and efficient electrophilic iodinating agent. It is preferred over molecular iodine (I₂) in many cases due to its ease of handling and often higher yields and selectivities.

-

Acetonitrile (MeCN): Acetonitrile is a common polar aprotic solvent that is suitable for this type of electrophilic aromatic substitution. It effectively dissolves the reactants and is relatively inert under the reaction conditions.

-

Regioselectivity: The amino group at the 2-position and the trifluoromethyl group at the 4-position electronically influence the regioselectivity of the iodination. The strong activating effect of the amino group directs the incoming electrophile (I⁺) to the positions ortho and para to it. The position para to the amino group (the 5-position) is sterically accessible and electronically activated, leading to the desired product as the major isomer.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 872624-52-7 |

| Molecular Formula | C₉H₇F₃INO₂ |

| Molecular Weight | 345.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, are crucial for the structural confirmation of the synthesized compound and are detailed in the primary literature.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary and most significant application of this compound is as a versatile intermediate in the synthesis of complex drug candidates. The presence of the iodo group at the 5-position is the key to its utility, allowing for a wide range of palladium-catalyzed cross-coupling reactions.

Diagrammatic Representation of Synthetic Utility:

Caption: Synthetic utility of this compound in cross-coupling reactions.

As exemplified in the synthesis of Icenticaftor, the iodine atom can be readily displaced by various functional groups using reactions such as:

-

Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl moieties.

-

Sonogashira Coupling: To install alkyne functionalities.

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

-

Heck Coupling: To introduce vinyl groups.

This synthetic flexibility allows medicinal chemists to rapidly generate a diverse library of compounds for biological screening, accelerating the drug discovery process.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and medicinal chemistry. Its discovery, driven by the need for a versatile building block in a high-profile drug discovery program, highlights the symbiotic relationship between synthetic innovation and the quest for new medicines. The straightforward and efficient synthesis of this compound, coupled with its broad applicability in cross-coupling reactions, ensures its continued importance as a key intermediate for researchers and scientists in the field of drug development.

References

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate molecular weight

A Technical Guide to Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a strategically important building block in medicinal chemistry and drug discovery. Its unique trifunctional architecture, featuring amino, iodo, and trifluoromethyl groups on a benzoate scaffold, offers orthogonal chemical handles for the synthesis of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic approach with mechanistic insights, and details its critical applications in the development of modern therapeutics, including kinase inhibitors and Proteolysis-Targeting Chimeras (PROTACs).

Introduction

In the landscape of modern pharmaceutical development, the demand for versatile and highly functionalized chemical intermediates is paramount. This compound (Figure 1) has emerged as a compound of significant interest to researchers and drug development professionals. The strategic placement of its functional groups makes it an exceptionally valuable scaffold. The trifluoromethyl (-CF3) group is known to enhance metabolic stability and binding affinity of drug candidates[1]. The amino (-NH2) and iodo (-I) groups serve as versatile handles for orthogonal synthetic transformations, such as palladium-catalyzed cross-coupling reactions, enabling rapid diversification and the construction of complex molecular libraries[2]. This guide serves as a technical resource, consolidating the core knowledge of this compound for its effective application in research and development.

Figure 1. Chemical Structure of this compound

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized in Table 1. The molecular weight is confirmed by multiple suppliers to be 345.06 g/mol .[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇F₃INO₂ | [2][3] |

| Molecular Weight | 345.06 g/mol | [2][3] |

| CAS Number | 872624-52-7 | [3] |

| Appearance | White to light yellow powder/crystal | |

| Typical Purity | ≥97% | [2][3] |

| Storage Conditions | 2-8°C, protect from light | [2] |

Note: Experimentally determined properties such as melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically upon receipt of the material.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not commonly detailed in primary literature but can be logically achieved via electrophilic aromatic substitution on a readily available precursor.

Proposed Synthetic Pathway

A rational and efficient route begins with Methyl 2-amino-4-(trifluoromethyl)benzoate, which is commercially available. The target compound is then synthesized through a regioselective iodination reaction.

Mechanistic Rationale (E-E-A-T)

The choice of an electrophilic iodination strategy is governed by the electronic properties of the substituents on the aromatic ring. This demonstrates a key principle of synthetic design: leveraging inherent substituent effects to control regiochemistry.

-

Expertise & Causality: The amino (-NH₂) group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the ring via resonance. Conversely, the methyl ester (-CO₂CH₃) and trifluoromethyl (-CF₃) groups are electron-withdrawing and deactivating. The directing effect of the potent amino group dominates, activating the positions ortho (position 3) and para (position 5) to it.

-

Regioselectivity: The electrophilic attack by an iodine species (I⁺) will preferentially occur at the less sterically hindered para position (C5) rather than the more crowded ortho position (C3), which is flanked by the bulky trifluoromethyl group. This inherent electronic and steric bias leads to the desired C5-iodinated product with high selectivity[4][5].

-

Trustworthiness: The protocol's design relies on well-established principles of electrophilic aromatic substitution, a cornerstone of organic chemistry, ensuring its reliability. Common iodinating systems, such as iodine in the presence of an oxidizing agent (e.g., H₂O₂) or N-Iodosuccinimide (NIS), can be employed to generate the necessary electrophilic iodine species[5].

Synthesis Workflow Diagram

The proposed synthetic transformation is visualized below.